molecular formula C22H27NO5 B11700933 Butyl 4-(4-hydroxy-3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Butyl 4-(4-hydroxy-3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B11700933
M. Wt: 385.5 g/mol
InChI Key: XBBLNGSYLPHFPS-UHFFFAOYSA-N
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Description

Butyl 4-(4-hydroxy-3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

The synthesis of Butyl 4-(4-hydroxy-3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves a multi-step process. One common synthetic route includes the condensation of 4-hydroxy-3-methoxybenzaldehyde with a suitable amine, followed by cyclization and esterification reactions. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity. Industrial production methods may involve optimization of these steps to scale up the process efficiently.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert it into different reduced forms, potentially altering its biological activity.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, allowing for the introduction of different functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Butyl 4-(4-hydroxy-3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: Its derivatives are studied for their potential biological activities, including anticancer and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors, leading to a biological effect. The pathways involved can include signal transduction pathways, metabolic pathways, or other cellular processes. Detailed studies using techniques like molecular docking and simulation help elucidate these mechanisms.

Comparison with Similar Compounds

Similar compounds include other quinoline derivatives and phenolic esters. Compared to these compounds, Butyl 4-(4-hydroxy-3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate may exhibit unique properties due to its specific functional groups and structural configuration. This uniqueness can be highlighted in its distinct biological activity, stability, or reactivity under certain conditions.

Properties

Molecular Formula

C22H27NO5

Molecular Weight

385.5 g/mol

IUPAC Name

butyl 4-(4-hydroxy-3-methoxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate

InChI

InChI=1S/C22H27NO5/c1-4-5-11-28-22(26)19-13(2)23-15-7-6-8-17(25)21(15)20(19)14-9-10-16(24)18(12-14)27-3/h9-10,12,20,23-24H,4-8,11H2,1-3H3

InChI Key

XBBLNGSYLPHFPS-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C1=C(NC2=C(C1C3=CC(=C(C=C3)O)OC)C(=O)CCC2)C

Origin of Product

United States

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